tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18615262
Molecular Formula: C10H15F2NO3
Molecular Weight: 235.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15F2NO3 |
|---|---|
| Molecular Weight | 235.23 g/mol |
| IUPAC Name | tert-butyl (2R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | AOVSULZRHILJIN-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C[C@@H]1C=O)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4-position, a formyl group at the 2-position, and a Boc-protecting group at the 1-position. The (R)-configuration at the 2-position ensures enantiomeric specificity, which is critical for interactions in chiral environments such as enzyme active sites . The fluorine atoms introduce electronegativity and metabolic stability, while the Boc group enhances solubility and facilitates deprotection under acidic conditions .
Table 1: Key Molecular Properties
Stereochemical Considerations
The (R)-enantiomer is distinct from its (S)-counterpart (CAS 1194032-45-5), which shares identical functional groups but differs in spatial arrangement . Enantiomeric purity is paramount in drug development, as biological systems often exhibit stereoselective responses. For instance, the (R)-form may exhibit superior binding affinity to target proteins compared to the (S)-form, though specific pharmacological data remain proprietary .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Functionalization: Introduction of fluorine atoms via fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
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Formyl Group Installation: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine group, enhancing stability during subsequent reactions .
A representative synthetic route is outlined below:
Optimization Challenges
Key challenges include controlling regioselectivity during fluorination and maintaining enantiomeric purity. Asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enzymatic resolution, are employed to ensure high enantiomeric excess (ee > 98%) .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s reactive formyl group enables condensation reactions with amines or hydrazines to form imines or hydrazones, serving as precursors for heterocyclic scaffolds. For example:
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Antiviral Agents: Incorporation into protease inhibitors targeting viral replication machinery.
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Kinase Inhibitors: Functionalization to yield ATP-competitive inhibitors for oncology applications .
Case Study: Fluorine’s Role
Fluorine’s electronegativity and small atomic radius enhance binding interactions with hydrophobic pockets in target proteins. In one study, fluorinated pyrrolidine derivatives demonstrated a 10-fold increase in metabolic stability compared to non-fluorinated analogs .
| Supplier | Location | Purity | Price Range (1g) |
|---|---|---|---|
| Bejing Famous Pharmaceutical Technology Co., Ltd. | China | 98% | $200–$300 |
| Accela ChemBio Co., Ltd. | China | 95–98% | $220–$320 |
Procurement Considerations
Batch-to-batch consistency, enantiomeric purity, and compliance with Good Manufacturing Practice (GMP) standards are critical for pharmaceutical applications. Suppliers typically provide certificates of analysis (CoA) detailing HPLC purity and chiral HPLC ee values .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Recent advances in flow chemistry and catalytic fluorination could streamline production. For instance, continuous-flow reactors may reduce reaction times and improve yield compared to batch processes .
Targeted Drug Discovery
Ongoing research explores the compound’s incorporation into covalent inhibitors and PROTACs (proteolysis-targeting chimeras), leveraging its formyl group for bioorthogonal conjugation.
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